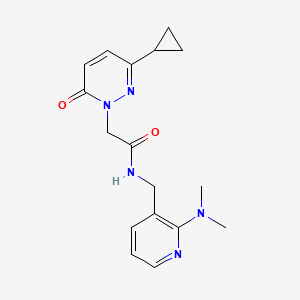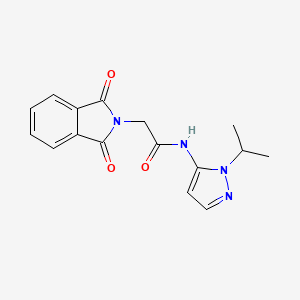
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide is a synthetic organic compound with unique structural features, such as the pyridazine and pyridine moieties. These features may indicate potential biological activities. The compound's complexity may offer unique pathways and interactions in biological systems, making it a potential candidate for drug development or other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide, one might start by preparing the key intermediates. For instance, cyclopropylamine can be reacted with an appropriate ketone to yield the cyclopropyl-substituted pyridazine ring. Concurrently, a dimethylamino-substituted pyridine can be synthesized. These intermediates are then coupled through an acetamide linkage.
Industrial Production Methods
In industrial settings, the synthesis would involve the optimization of each reaction step, including purification processes, such as recrystallization, and careful control of reaction conditions like temperature and pH. The scale-up process would need to ensure a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Possible at the cyclopropyl ring or dimethylamino group.
Reduction: : Typically targeted at the ketone functional group.
Substitution: : Reactions might occur at the pyridazine or pyridine rings.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide) are commonly used.
Major Products
Depending on the reagents and conditions, oxidation might yield hydroxylated derivatives; reduction could produce alcohols; and substitution reactions can introduce various functional groups to the rings.
Scientific Research Applications
Chemistry
The compound is useful in organic synthesis as a building block for more complex molecules.
Biology
It may act as a probe to study biological pathways due to its potential bioactivity.
Medicine
Could be explored for drug development, especially in targeting specific enzymes or receptors.
Industry
Might be useful in materials science for creating specialized polymers or as a catalyst in chemical reactions.
Mechanism of Action
The compound likely interacts with biological macromolecules through hydrogen bonding, Van der Waals forces, and possibly covalent interactions. The exact molecular targets and pathways would depend on its specific applications in biological systems.
Comparison with Similar Compounds
Similar Compounds
Other pyridazine or pyridine derivatives with bioactive properties include:
2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
3,5-diaminopyridine
4-pyridylacetic acid
Uniqueness
The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21(2)17-13(4-3-9-18-17)10-19-15(23)11-22-16(24)8-7-14(20-22)12-5-6-12/h3-4,7-9,12H,5-6,10-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYXXZPWFXFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786104.png)
![1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2786105.png)
![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2786106.png)
![N-(4-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2786107.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2786109.png)
![(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2786111.png)


amino]butanoic acid](/img/structure/B2786114.png)

![4-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2786120.png)

